Boc-D-Glu-OBzl

Catalog No.
S1768197
CAS No.
34404-30-3
M.F
C17H23NO6
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Glu-OBzl

CAS Number

34404-30-3

Product Name

Boc-D-Glu-OBzl

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1

InChI Key

CVZUKWBYQQYBTF-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Synonyms

Boc-D-Glu-OBzl;34404-30-3;Boc-D-glutamicacid1-benzylester;N-Boc-D-GlutamicAcid1-BenzylEster;ST50826231;N-(tert-Butoxycarbonyl)-D-glutamicAcid1-BenzylEster;PubChem12942;1-BenzylN-Boc-D-glutamate;15106_ALDRICH;CHEMBL163796;SCHEMBL2707177;Boc-L-Glutamicacid1-benzylester;15106_FLUKA;CTK3J6194;Boc-D-glutamicacidbenzylester;CVZUKWBYQQYBTF-CYBMUJFWSA-N;MolPort-003-926-647;ACN-S002352;ACT10807;Boc-D-glutamicacida-benzylester;ZINC2390939;ANW-43716;CB-640;AKOS015924138;Boc-D-glutamicacid-alpha-benzylester

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-D-Glu-OBzl functions as a protected amino acid building block.
  • The Boc (tert-butyloxycarbonyl) group safeguards the amino group (NH2) of the D-glutamic acid residue during peptide chain assembly on a solid support.
  • Once the peptide sequence is complete, specific cleavage conditions remove the Boc group, enabling the formation of the desired peptide bond.

Synthesis of D-Glutamic Acid Containing Peptides:

  • Boc-D-Glu-OBzl allows researchers to incorporate D-glutamic acid residues into peptides.
  • D-amino acids play a crucial role in various biological processes, and their presence in peptides can impact their function and stability.

Studies on Peptide-Protein Interactions:

  • Peptides containing D-glutamic acid can be used to probe interactions with proteins.
  • The stereochemistry of D-glutamic acid can influence how the peptide binds to the protein, providing insights into protein function and drug discovery.

Development of Therapeutic Agents:

  • Peptides incorporating D-amino acids have potential applications in developing therapeutic agents.
  • The unique properties of D-peptides, such as enhanced stability and resistance to enzymatic degradation, make them attractive candidates for drug development.

Boc-D-Glu-OBzl, also known as N-α-t-butoxycarbonyl-D-glutamic acid γ-benzyl ester, is a derivative of glutamic acid characterized by the molecular formula C₁₇H₂₃N₁O₆ and a molecular weight of 337.37 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester (OBzl) protecting group on the carboxyl group, making it a valuable intermediate in peptide synthesis and other organic reactions. Its structural uniqueness allows for specific applications in biochemical research and drug development .

  • Deprotection Reactions: The Boc and benzyl ester groups can be removed under acidic conditions, typically using trifluoroacetic acid or through hydrogenation processes with palladium on carbon. This step is crucial for activating the amino and carboxyl functionalities for further reactions.
  • Coupling Reactions: The compound can form peptide bonds with other amino acids using coupling reagents such as dicyclohexylcarbodiimide or HATU, facilitating the synthesis of peptides containing D-γ-glutamic acid residues .

These reactions are fundamental for constructing complex peptide structures necessary for therapeutic applications.

Boc-D-Glu-OBzl is significant in biological studies due to its role in influencing metabolic pathways. It is known to affect the secretion of anabolic hormones, which can enhance muscle growth and energy levels during physical exertion. The compound may also play a role in preventing exercise-induced muscle damage by participating in biochemical pathways related to glutamic acid metabolism . Its unique properties make it an important tool for investigating the physiological roles of D-γ-glutamic acid in proteins and enzymes.

The synthesis of Boc-D-Glu-OBzl typically involves:

  • Protection of Functional Groups: The amino group is protected using the Boc group while the carboxyl group is protected with the benzyl ester.
  • Reaction Conditions: Common solvents include dimethylformamide, with catalysts like dicyclohexylcarbodiimide employed to facilitate the coupling reactions.
  • Purification: Following synthesis, purification methods such as high-performance liquid chromatography are often used to ensure product purity .

In industrial contexts, these methods are scaled up to optimize yield and purity, utilizing automated peptide synthesizers.

Boc-D-Glu-OBzl has diverse applications:

  • Peptide Synthesis: It serves as a building block for peptides containing D-γ-glutamic acid residues.
  • Drug Development: The compound is utilized in designing peptide-based pharmaceuticals, particularly those targeting specific biological pathways.
  • Biological Research: It aids in studying the functional roles of glutamic acid derivatives in various biological systems .

These applications underscore its importance in both academic research and industrial settings.

Studies involving Boc-D-Glu-OBzl often focus on its interactions within biological systems. The compound's influence on anabolic hormone secretion suggests potential benefits in sports science and nutrition. Additionally, its role in muscle metabolism positions it as a candidate for further investigation into muscle repair and growth mechanisms following exercise stress . Understanding these interactions can lead to advancements in therapeutic strategies for muscle-related conditions.

Several compounds share structural similarities with Boc-D-Glu-OBzl, each exhibiting unique properties:

Compound NameDescriptionUniqueness
Boc-L-Glu-OBzlL-isomer variant used similarly but differs stereochemicallyStereochemistry impacts biological activity
Fmoc-D-Glu-OBzlUses fluorenylmethyloxycarbonyl instead of BocDifferent protecting group affects reaction conditions
Boc-D-Glu-OtBuUtilizes tert-butyl ester instead of benzyl esterAlters solubility and reactivity

Boc-D-Glu-OBzl's specific D-isomer configuration combined with its protecting groups makes it particularly suited for synthesizing peptides that require D-γ-glutamic acid residues, distinguishing it from these similar compounds .

XLogP3

2.2

Dates

Modify: 2023-08-15

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